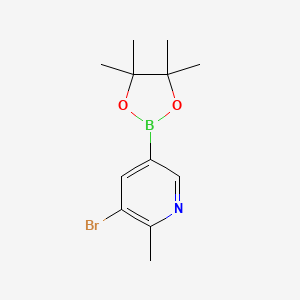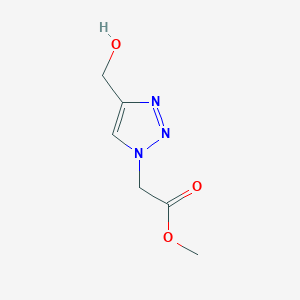
Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The hydroxymethyl group can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the CuAAC reaction for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, solvent, concentration), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as improved stability or reactivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propanoate: Similar structure with a propanoate ester instead of an acetate.
Ethyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate is unique due to its specific combination of functional groups, which can impart distinct reactivity and properties. The presence of the hydroxymethyl group and the triazole ring makes it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
methyl 2-[4-(hydroxymethyl)triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-12-6(11)3-9-2-5(4-10)7-8-9/h2,10H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQFJAPXPOSYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
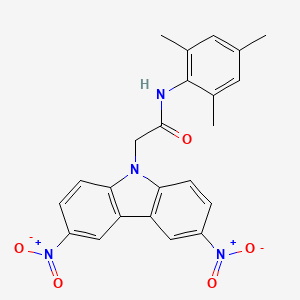
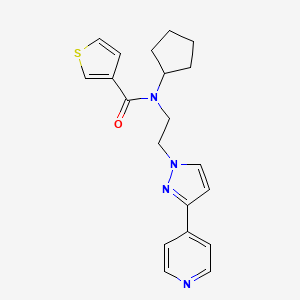
![2-Oxaspiro[4.4]nonane-1,6-dione](/img/structure/B2770474.png)
![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/new.no-structure.jpg)

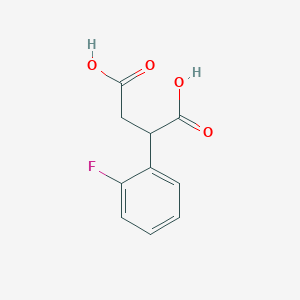
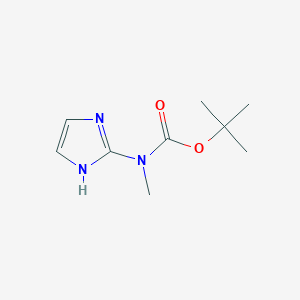
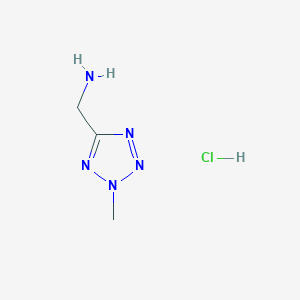
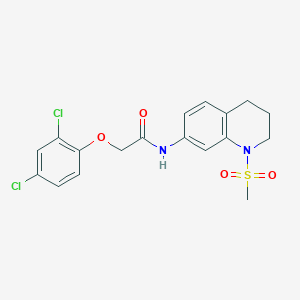
![Methyl 2-amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2770491.png)
![6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2770493.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-cyclobutyl-2,2-difluorocyclopropyl)methanone;hydrochloride](/img/structure/B2770494.png)
